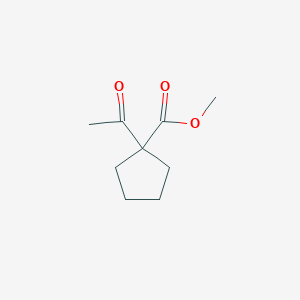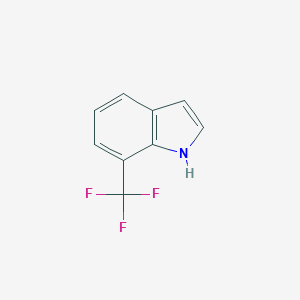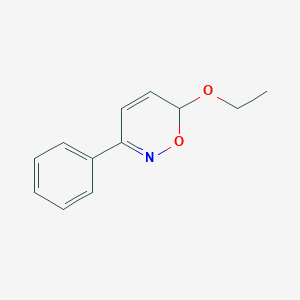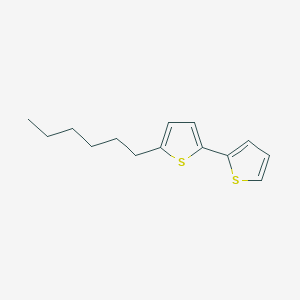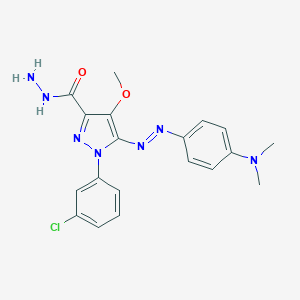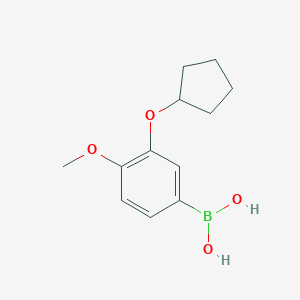
(3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid
Descripción general
Descripción
- Boronic acids, including variants like "(3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid", are recognized for their versatility in organic synthesis and their roles in catalysis and sensing applications (Hall, 2019).
Synthesis Analysis
- Aryl boronic acids, which include compounds like "(3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid", are typically synthesized through reactions involving aryl halides and boron compounds, as seen in Suzuki cross-coupling reactions (Tyrrell & Brookes, 2003).
Molecular Structure Analysis
- The molecular structure of boronic acids often involves a boron atom connected to an aromatic ring and OH groups, contributing to their unique chemical properties and reactivity (Barbon et al., 2014).
Chemical Reactions and Properties
- Boronic acids like "(3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid" can participate in various chemical reactions, including the formation of esters and amides, and are also used in conjugate addition reactions (Zheng et al., 2010).
Physical Properties Analysis
- The physical properties of boronic acids can be influenced by their molecular structure, such as the presence of functional groups, which can affect their solubility and stability (Maki et al., 2005).
Chemical Properties Analysis
- The chemical properties of boronic acids, including their acidity, reactivity, and the ability to form reversible covalent bonds with diols, are key factors in their application in organic synthesis and sensing technologies (Tong et al., 2001).
Aplicaciones Científicas De Investigación
-
Chemical Biology and Supramolecular Chemistry
- Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions .
- This reaction has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
- The excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron .
-
Medicinal Chemistry
-
Biomedical Devices
-
Material Chemistry
-
Sensors
-
Catalysts
-
Fluorescent Emitters
-
Multistimuli-Responsive Hydrogel
- Boronic acid-based compounds have been used in the synthesis of a multistimuli-responsive hydrogel with potent antitumor activity .
- Brilliant utilization of 2-FPBA, K+, aminoglycoside, and guanosine enabled the formation of guanosine quadruplexes, which could be connected to aminoglycosides, a class of potent antibiotics, via 2-FPBA as the linker .
-
Electrophilic Trapping
-
Fluorescent Sensor
-
Molecular Recognition
- Boronic acids have been used for molecular recognition with a wide range of analytes .
- They have been used to create structural and functional components through constitutional dynamic chemistry and dynamic combinatorial chemistry .
- Boronic acids are known to bind to diol and polyol motifs which are present in saccharides and catechols; they can also form bonds with nucleophilic amino acid side chains such as that of serine .
Safety And Hazards
Direcciones Futuras
The relevance of extending the studies with boronic acids in medicinal chemistry is reinforced, in order to obtain new promising drugs shortly1. There is a need for greater understanding of the structure–reactivity relationships that govern binding affinity to diols3.
Please note that this information is general and may not apply directly to “(3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid”. For specific information, please refer to the relevant scientific literature or consult with a chemical expert.
Propiedades
IUPAC Name |
(3-cyclopentyloxy-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO4/c1-16-11-7-6-9(13(14)15)8-12(11)17-10-4-2-3-5-10/h6-8,10,14-15H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXMXVNPZGJCAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)OC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400719 | |
| Record name | [3-(Cyclopentyloxy)-4-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Cyclopentyloxy)-4-methoxyphenyl)boronic acid | |
CAS RN |
159613-21-5 | |
| Record name | [3-(Cyclopentyloxy)-4-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Cyclopentyloxy)-4-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



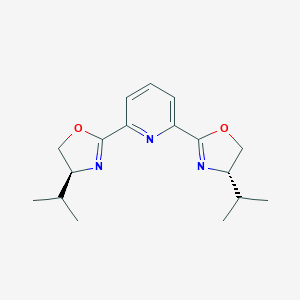
![Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B61601.png)
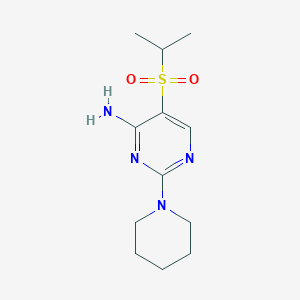
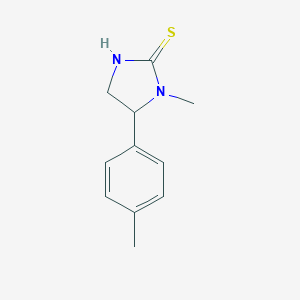
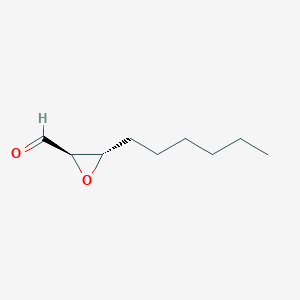
![Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate](/img/structure/B61614.png)
